molecular formula C18H16N2O2S B2408901 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide CAS No. 2034315-27-8

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide

Cat. No.: B2408901
CAS No.: 2034315-27-8
M. Wt: 324.4
InChI Key: ULWBWLXFZYYTCX-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C18H16N2O2S and its molecular weight is 324.4. The purity is usually 95%.
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Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-23-16-5-2-4-14(9-16)18(21)20-11-13-8-15(12-19-10-13)17-6-3-7-22-17/h2-10,12H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWBWLXFZYYTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14_{14}H14_{14}N2_{2}O1_{1}S1_{1}. The structure comprises a furan ring, a pyridine moiety, and a methylthio-substituted benzamide group. This unique combination of heterocycles contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to the presence of the furan and pyridine rings, which are known for their bioactive properties.
  • Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example:

Cell Line IC50_{50} (µM) Mechanism
MCF7 (Breast)12.5Apoptosis induction
A549 (Lung)26.0Cell cycle arrest
HeLa (Cervical)14.0Inhibition of proliferation

These findings indicate that the compound has significant potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Evaluation : In another study, the compound was tested against multiple cancer cell lines, revealing that it effectively reduced cell viability in a dose-dependent manner. The mechanism involved the activation of caspase pathways leading to apoptosis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.